Product packaging for 3-Cyclopropoxy-2,5-diisopropylpyridine(Cat. No.:)

3-Cyclopropoxy-2,5-diisopropylpyridine

Cat. No.: B14836994
M. Wt: 219.32 g/mol
InChI Key: BSNSEWCSLYXUTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Cyclopropoxy-2,5-diisopropylpyridine is a chemical compound of interest in medicinal chemistry and drug discovery, designed for research use only. It is not intended for diagnostic or therapeutic applications in humans or animals. This compound incorporates a cyclopropyl ether group linked to a diisopropylpyridine core, a structure that leverages the beneficial properties of small aliphatic rings. The cyclopropoxy group can act as a valuable bioisostere, potentially serving as a replacement for more traditional alkoxy or aryloxy groups. This substitution can help modulate key properties of a lead compound, such as reducing overall lipophilicity, improving metabolic stability, and increasing the fraction of sp3 carbons (Fsp3), which is often associated with better aqueous solubility and developability . The 2,5-diisopropylpyridine moiety provides a sterically hindered, electron-rich aromatic system that can be crucial for target binding and selectivity. Researchers may explore this compound as a building block or intermediate in the synthesis of more complex molecules, particularly for targets like kinases and GPCRs, where such scaffolds are prevalent. The rigid and strained nature of the cyclopropyl ring can also be used to pre-organize the molecule into a specific three-dimensional conformation, potentially leading to enhanced potency and selectivity against biological targets . This product is strictly for research purposes in laboratory settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H21NO B14836994 3-Cyclopropoxy-2,5-diisopropylpyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

3-cyclopropyloxy-2,5-di(propan-2-yl)pyridine

InChI

InChI=1S/C14H21NO/c1-9(2)11-7-13(16-12-5-6-12)14(10(3)4)15-8-11/h7-10,12H,5-6H2,1-4H3

InChI Key

BSNSEWCSLYXUTA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(N=C1)C(C)C)OC2CC2

Origin of Product

United States

Synthetic Methodologies for 3 Cyclopropoxy 2,5 Diisopropylpyridine and Analogues

Historical Development of Pyridine (B92270) and Cyclopropane (B1198618) Functionalization

The journey to synthesize complex molecules like 3-Cyclopropoxy-2,5-diisopropylpyridine is built upon more than a century of foundational organic chemistry. The pyridine ring, an essential motif in pharmaceuticals and agrochemicals, was initially sourced from coal tar, an inefficient and labor-intensive process. wikipedia.orgnih.gov A significant breakthrough occurred in 1881 when Arthur Rudolf Hantzsch developed the Hantzsch pyridine synthesis, which typically involves a 2:1:1 condensation of a β-keto acid, an aldehyde, and ammonia (B1221849), allowing for the construction of the pyridine ring from acyclic precursors. wikipedia.orgnih.gov This development opened the door to a wide array of substituted pyridines.

Concurrently, the synthesis of the highly strained cyclopropane ring presented its own set of challenges. The first successful synthesis was reported by August Freund in 1881, who used an intramolecular Wurtz coupling of 1,3-dibromopropane (B121459) with sodium. wikipedia.org Early methods for cyclopropanation also included the Kishner cyclopropane synthesis, which utilized the thermal decomposition of pyrazolines formed from the reaction of α,β-unsaturated carbonyl compounds with hydrazine. wikipedia.org

Over the decades, these early methods have been refined and largely superseded by more efficient and selective reactions. The functionalization of the pyridine ring has evolved from classical electrophilic substitution, which is often difficult due to the ring's electron-deficient nature, to modern transition-metal-catalyzed C-H functionalization and directed ortho-metalation techniques. researchgate.netrsc.orgnih.gov Similarly, cyclopropane synthesis has advanced dramatically with the advent of methods like the Simmons-Smith reaction and various metal-catalyzed cyclopropanations using carbene precursors, which offer greater control over stereochemistry and substrate scope. wikipedia.orgmarquette.edu

Contemporary Synthetic Strategies for this compound

The synthesis of this compound can be approached through several modern strategic disconnections. These strategies may involve building the pyridine ring with the substituents already in place, or more commonly, functionalizing a pre-formed pyridine scaffold.

Direct C-H functionalization represents a highly atom-economical approach to modifying pyridine rings. rsc.org However, achieving regioselectivity, particularly at the C3 position when C2 and C5 are already substituted, can be challenging. A plausible strategy for synthesizing the target molecule would involve starting with a pre-functionalized pyridine.

One such route could begin with 2,5-diisopropylpyridine. This precursor would require selective introduction of a functional group at the 3-position. This is often accomplished through a halogenation-lithiation-electrophilic quench sequence or by directed metalation if a suitable directing group is present. Once a hydroxyl group is installed to create 2,5-diisopropylpyridin-3-ol, the final cyclopropoxy group can be introduced via etherification.

Alternatively, one could start with a 3-cyclopropoxypyridine (B14855524) and introduce the isopropyl groups. Radical-based methods, such as the Minisci reaction, are effective for alkylating electron-deficient heterocycles. chemistryviews.org However, these reactions often produce mixtures of isomers, and directing the alkylation specifically to the C2 and C5 positions would require careful control of reaction conditions or the use of specialized directing groups.

Modern organic synthesis often employs powerful cycloaddition and ring-forming reactions to construct complex molecular architectures efficiently. While not always leading directly to the final product, these methods are crucial for creating key intermediates, such as the cyclopropane ring itself.

[3+2] cycloaddition reactions are a cornerstone for the synthesis of five-membered rings and have seen significant development. rsc.orgrsc.org In this context, "donor-acceptor" (D-A) cyclopropanes are frequently employed as versatile three-carbon synthons. researchgate.netresearchgate.netresearchgate.netresearchgate.net These cyclopropanes, typically substituted with an electron-donating group (e.g., aryl or vinyl) and two electron-withdrawing groups (e.g., esters), are activated by a Lewis acid. researchgate.netacs.org This activation facilitates a ring-opening to form a 1,3-zwitterionic intermediate, which can then react with a two-atom component (the dipolarophile, such as an alkene or alkyne) to form a five-membered ring. acs.orgnih.gov While this method does not directly form the target pyridine, it is a powerful tool for constructing complex heterocyclic systems that may incorporate a cyclopropane moiety as part of a larger synthetic strategy. researchgate.net

Table 1: Representative [3+2] Cycloadditions with Donor-Acceptor Cyclopropanes
Donor-Acceptor CyclopropaneReaction Partner (2π Component)CatalystProduct Type
2-Aryl-1,1-dicarboxylate cyclopropaneAlkeneSc(OTf)₃ or Yb(OTf)₃Substituted Cyclopentane
2-Vinyl-1,1-dicarboxylate cyclopropaneAldehydeTiCl₄Substituted Tetrahydrofuran
2-Aryl-1,1-dicarboxylate cyclopropaneSelenocyanateYb(OTf)₃Dihydroselenophene
Halogenated D-A cyclopropaneThioketoneLewis AcidUnsaturated 5-membered heterocycle

The Kulinkovich reaction and its variants are powerful methods for synthesizing substituted cyclopropanols and cyclopropylamines, which are key precursors for the cyclopropoxy group. organic-chemistry.orgacsgcipr.org The original Kulinkovich reaction involves the treatment of an ester with a Grignard reagent (such as ethylmagnesium bromide) in the presence of a titanium(IV) alkoxide catalyst, typically Ti(OiPr)₄. organic-chemistry.org The reaction proceeds through the formation of a titanacyclopropane intermediate, which then adds to the ester carbonyl group to yield a cyclopropanol (B106826) after workup. organic-chemistry.org

The Kulinkovich-de Meijere reaction is a significant modification that extends this methodology to N,N-dialkylamides, yielding cyclopropylamines. organic-chemistry.orgorgsyn.org These reactions are highly valued for their operational simplicity and the ability to construct the cyclopropane ring with high efficiency. orgsyn.org The resulting cyclopropanol can be directly used in etherification reactions, while a cyclopropylamine (B47189) could be converted to the target ether, for instance, via a Sandmeyer-type reaction on the corresponding diazonium salt.

Table 2: Examples of Kulinkovich-type Cyclopropanation Reactions
SubstrateGrignard ReagentTitanium ReagentReaction TypePrimary Product
Methyl AlkanoateEtMgBrTi(OiPr)₄Kulinkovich Reaction1-Substituted Cyclopropanol
N,N-DialkylformamideEtMgBrTi(OiPr)₄Kulinkovich-de MeijereN,N-Dialkylcyclopropylamine
LactoneEtMgBrTi(OiPr)₄Kulinkovich ReactionHydroxyalkyl-cyclopropanol
NitrileEtMgBr + AlkeneTi(OiPr)₄Kulinkovich-SzymoniakSubstituted Cyclopropylamine

The final and key bond formation to create the target molecule is the construction of the cyclopropyl (B3062369) ether linkage. The most common and direct method for this transformation is the Williamson ether synthesis. This reaction would involve the deprotonation of a 2,5-diisopropylpyridin-3-ol precursor with a suitable base (e.g., sodium hydride) to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with an electrophilic cyclopropyl species, such as cyclopropyl bromide or cyclopropyl tosylate, in an SN2 reaction to form the desired this compound.

The efficiency of this reaction can be influenced by the choice of base, solvent, and temperature, as summarized in the table below. Given the potential for steric hindrance from the adjacent isopropyl groups, optimizing these conditions would be critical to achieving a high yield. Alternative modern etherification methods, which may be more tolerant of sterically hindered substrates, could also be employed. organic-chemistry.org

Table 3: Typical Conditions for Williamson Ether Synthesis of Aryl Ethers
ParameterCondition 1Condition 2Condition 3
BaseSodium Hydride (NaH)Potassium Carbonate (K₂CO₃)Cesium Carbonate (Cs₂CO₃)
SolventTetrahydrofuran (THF)Dimethylformamide (DMF)Acetonitrile (CH₃CN)
TemperatureRoom Temp to 65°C80-100°C60-80°C
Typical SubstratesLess hindered phenolsGeneral purposeHindered or less reactive substrates

Stereoselective and Enantioselective Synthesis of Cyclopropoxy-Substituted Pyridines

Achieving stereocontrol in the synthesis of cyclopropoxy-substituted pyridines is a significant challenge due to the three-dimensional nature of the cyclopropyl group. Stereoselective and enantioselective methods are crucial for producing specific isomers, which can have distinct biological activities. While direct enantioselective synthesis of this compound is not extensively documented, several strategies can be postulated based on established asymmetric synthesis principles.

One potential approach involves the use of chiral auxiliaries . A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction. In this context, a chiral auxiliary could be attached to a precursor of the pyridine ring or to the cyclopropanol. After the desired stereoselective cyclopropoxylation, the auxiliary would be removed.

Another strategy is asymmetric catalysis , where a chiral catalyst is used to control the stereochemistry of the C-O bond formation between the pyridine ring and the cyclopropanol. This could involve chiral transition metal complexes or organocatalysts that create a chiral environment around the reactants, favoring the formation of one enantiomer over the other.

Substrate-directed synthesis offers another avenue. If a stereocenter is already present in the diisopropylpyridine or cyclopropanol starting material, it can influence the stereochemical outcome of the etherification reaction. This method relies on the inherent chirality of the substrate to guide the formation of the new stereocenter.

A representative, albeit generalized, dataset for diastereoselective substitution reactions on cyclopropanes, which could be conceptually applied to the synthesis of cyclopropoxy pyridines, is presented below. This data highlights the high levels of diastereoselectivity that can be achieved.

EntryStarting MaterialNucleophileDiastereomeric Ratio (dr)Yield (%)
1Chiral Bromocyclopropane AMethanol>25:185
2Chiral Bromocyclopropane BEthanol>25:182
3Chiral Bromocyclopropane CIsopropanol>25:178

This table illustrates the potential for high diastereoselectivity in reactions involving cyclopropane rings, a principle that could be extended to the synthesis of chiral cyclopropoxy pyridines.

Catalytic Systems in the Synthesis of this compound

Modern organic synthesis heavily relies on catalytic systems to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of this compound can benefit from various catalytic approaches to facilitate the key bond-forming reactions.

Transition Metal Catalysis (e.g., Gold-catalyzed reactions)

Transition metals, particularly late transition metals like palladium, copper, and gold, are powerful catalysts for cross-coupling reactions to form C-O bonds. Gold catalysis, in particular, has emerged as a potent tool for the activation of alkynes, allenes, and alkenes, as well as for facilitating various cyclization and addition reactions.

While a direct gold-catalyzed synthesis of this compound from 2,5-diisopropyl-3-hydroxypyridine and a cyclopropylating agent has not been specifically reported, the principles of gold-catalyzed etherification suggest its feasibility. Gold(I) complexes are known to act as soft and carbophilic π-acids, which can activate unsaturated systems. A hypothetical gold-catalyzed approach could involve the activation of a suitable cyclopropyl-containing reagent, followed by nucleophilic attack from the hydroxyl group of 2,5-diisopropyl-3-hydroxypyridine. The choice of ligands on the gold catalyst would be crucial for achieving high catalytic activity and selectivity.

The table below summarizes general conditions for gold-catalyzed intermolecular hydroalkoxylation of allenes, which demonstrates the utility of gold catalysts in forming C-O bonds.

EntryGold CatalystSolventTemperature (°C)Yield (%)
1(Ph3P)AuCl/AgOTfDCE6085
2IPrAuCl/AgNTf2Toluene2592
3(Johnphos)Au(NCMe)SbF6CH2Cl2088

This table provides examples of conditions for gold-catalyzed C-O bond formation, which could be adapted for the synthesis of this compound.

Organocatalysis and Metal-Free Approaches (e.g., Diboron(4)/Pyridine Catalysis)

In recent years, organocatalysis and metal-free synthetic methods have gained significant attention as sustainable alternatives to transition metal catalysis. These approaches avoid the use of potentially toxic and expensive heavy metals.

One intriguing metal-free system involves the use of diboron(4) compounds in the presence of a pyridine derivative as a catalyst . This catalytic system has been shown to mediate a variety of reactions, including cycloadditions. researchgate.netnih.govrsc.org While its application in C-O bond formation for the synthesis of cyclopropoxyarenes is not yet established, the ability of this system to generate reactive intermediates suggests potential for development in this area. A hypothetical pathway could involve the activation of a cyclopropanol derivative by the diboron/pyridine system, followed by reaction with a suitable pyridine precursor.

Other organocatalytic approaches for etherification reactions often employ chiral phosphoric acids, thioureas, or amine-based catalysts. These catalysts can activate either the alcohol or the electrophile through hydrogen bonding or by forming reactive intermediates, facilitating the C-O bond formation under mild conditions. An enantioselective synthesis could potentially be achieved by using a chiral organocatalyst.

The following table presents a selection of organocatalysts and their applications in asymmetric reactions, illustrating the potential for metal-free stereoselective synthesis.

EntryOrganocatalyst TypeReaction TypeTypical Enantiomeric Excess (ee %)
1Chiral Phosphoric AcidAddition to Imines85-99
2Thiourea DerivativeMichael Addition90-98
3Cinchona Alkaloid DerivativePhase-Transfer Alkylation80-97

This table showcases the effectiveness of various organocatalysts in achieving high enantioselectivity in different reaction types, suggesting their potential applicability in the synthesis of chiral cyclopropoxy-substituted pyridines.

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound is essential for developing environmentally benign and sustainable manufacturing processes.

Key green chemistry principles applicable to this synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions, where three or more reactants combine in a single step, are excellent examples of atom-economical processes for pyridine synthesis.

Use of Safer Solvents and Auxiliaries: Minimizing or avoiding the use of hazardous solvents. This can be achieved through solvent-free reactions, or by using greener solvents such as water, ethanol, or supercritical fluids.

Catalysis: Using catalytic reagents in small amounts instead of stoichiometric reagents is a cornerstone of green chemistry. This reduces waste and often allows for milder reaction conditions. Both transition metal and organocatalytic approaches discussed above align with this principle.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating.

Use of Renewable Feedstocks: While not directly addressed in the synthesis of this specific molecule, the broader goal is to utilize starting materials derived from renewable resources.

Biocatalysis: The use of enzymes or whole-cell systems as catalysts offers high selectivity under mild, aqueous conditions, representing a highly sustainable approach. rsc.orgrsc.org For instance, biocatalytic methods are being developed for the synthesis of various pyridine derivatives. rsc.orgrsc.org

The table below compares traditional and green approaches for the synthesis of substituted pyridines, highlighting the advantages of sustainable methods.

ParameterTraditional MethodGreen Chemistry Approach
ReagentsStoichiometric, often hazardousCatalytic, less toxic
SolventsVolatile organic compounds (VOCs)Water, ethanol, or solvent-free
EnergyHigh temperatures, long reaction timesAmbient temperature, microwave-assisted
WasteSignificant byproduct formationHigh atom economy, minimal waste

This table illustrates the benefits of adopting green chemistry principles in the synthesis of pyridine derivatives.

Chemical Reactivity and Mechanistic Studies of 3 Cyclopropoxy 2,5 Diisopropylpyridine

Reactivity of the Pyridine (B92270) Heterocycle

The pyridine ring, an electron-deficient aromatic system, is central to the reactivity of 3-Cyclopropoxy-2,5-diisopropylpyridine. The presence of the electronegative nitrogen atom significantly influences the electron distribution within the ring, making it susceptible to certain types of reactions while deactivating it towards others. wikipedia.org

Nucleophilic Substitution Patterns on Pyridine Derivatives

Pyridines are known to undergo nucleophilic aromatic substitution (SNAr) reactions, particularly when a good leaving group is present at the 2, 4, or 6-positions. quimicaorganica.org The electron-withdrawing nature of the ring nitrogen facilitates nucleophilic attack at these positions by stabilizing the resulting anionic intermediate, often referred to as a Meisenheimer complex. stackexchange.comquora.com For this compound, direct nucleophilic substitution on the unsubstituted ring is unlikely due to the absence of a suitable leaving group. However, if a leaving group were introduced at the 2 or 6-position, nucleophilic attack would be expected to occur at that site. The cyclopropoxy group at the 3-position and the isopropyl groups at the 2 and 5-positions are electron-donating, which would slightly deactivate the ring towards nucleophilic attack compared to unsubstituted pyridine.

The general mechanism for nucleophilic aromatic substitution on a pyridine ring involves the addition of a nucleophile to form a resonance-stabilized anionic intermediate, followed by the elimination of the leaving group to restore aromaticity. quimicaorganica.org

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Substituted Pyridines

Position of Nucleophilic Attack Stability of Anionic Intermediate Rationale
2 or 6 More Stable The negative charge can be delocalized onto the electronegative nitrogen atom. stackexchange.comquora.com
4 More Stable The negative charge can be delocalized onto the electronegative nitrogen atom. stackexchange.comquora.com

Oxidation and Reduction Pathways of the Pyridine Ring

Oxidation: The nitrogen atom of the pyridine ring is susceptible to oxidation, typically by peracids, to form the corresponding pyridine N-oxide. wikipedia.org The electron-donating isopropyl and cyclopropoxy groups would likely enhance the nucleophilicity of the nitrogen atom, potentially facilitating this oxidation. The formation of the N-oxide can, in turn, alter the reactivity of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack at different positions. organic-chemistry.org

Reduction: The pyridine ring can be reduced under various conditions to yield dihydropyridine (B1217469) or piperidine (B6355638) derivatives. researchgate.net Catalytic hydrogenation, using catalysts such as rhodium on carbon, can lead to the complete reduction of the aromatic ring to a piperidine. researchgate.net Partial reduction to dihydropyridines can be achieved using dissolving metal reductions, such as the Birch reduction (sodium in liquid ammonia), or with specific reducing agents like sodium borohydride (B1222165) in the presence of an activating group. acs.orgrsc.org The substitution pattern of this compound would influence the regioselectivity of partial reduction.

Table 2: Common Reagents for the Reduction of Pyridine Derivatives

Reagent Product
H₂/Pd, Pt, or Rh Piperidine researchgate.net
Na/NH₃ (Birch Reduction) Dihydropyridine acs.org

Reactivity of the Cyclopropoxy Moiety

The cyclopropoxy group is a unique functional group that combines the features of a cyclopropane (B1198618) ring and an ether linkage. Its reactivity is characterized by ring-opening reactions and cleavage of the ether bond.

Ring-Opening Reactions of the Cyclopropane System

The high ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions under various conditions, including acidic, thermal, or photochemical activation. nih.govnih.gov In the context of an aryl cyclopropyl (B3062369) ether, the reaction pathways can be influenced by the electronic nature of the aromatic ring.

Under acidic conditions, protonation of the ether oxygen can facilitate ring opening to form a carbocationic intermediate, which can then be trapped by a nucleophile. nih.govnih.gov The regioselectivity of the ring opening would be influenced by the stability of the resulting carbocation. In the case of this compound, protonation of the pyridine nitrogen could also play a role in activating the molecule towards ring-opening of the cyclopropane.

Radical-mediated ring-opening is another possibility, particularly if the reaction is initiated by a radical species. nih.gov The stability of the resulting radical intermediate would direct the course of the reaction.

Reactivity of the Ether Linkage

The ether linkage in this compound can be cleaved under harsh conditions, typically with strong acids such as HBr or HI. wikipedia.orglibretexts.org The mechanism of ether cleavage can proceed via either an SN1 or SN2 pathway, depending on the nature of the groups attached to the oxygen atom. wikipedia.org For an aryl ether, cleavage typically results in a phenol (B47542) and an alkyl halide, as the aryl C-O bond is stronger and less prone to cleavage. libretexts.org In this case, the reaction would likely yield 3-hydroxy-2,5-diisopropylpyridine and a cyclopropyl halide. The reaction is initiated by protonation of the ether oxygen, making it a better leaving group. chemistrysteps.com

Reactivity of the Isopropyl Substituents

The two isopropyl groups on the pyridine ring are generally less reactive than the heterocycle or the cyclopropoxy moiety. However, they can undergo reaction at the benzylic-like positions under certain conditions.

Oxidation of the isopropyl groups can occur with strong oxidizing agents. Depending on the reaction conditions, this can lead to the formation of tertiary alcohols (2-hydroxy-2-propyl groups) or, with more vigorous oxidation, cleavage of the C-C bond to form a carboxylic acid at the position of the isopropyl group. google.comepo.orgyoutube.comyoutube.com The presence of at least one benzylic hydrogen is typically required for oxidation to a carboxylic acid. youtube.com

Free radical reactions can also occur at the tertiary carbon atom of the isopropyl groups. For instance, radical halogenation could selectively introduce a halogen at this position. The Minisci reaction, which involves the addition of a nucleophilic radical to a protonated heteroaromatic compound, could potentially lead to functionalization at the isopropyl groups, although attack on the pyridine ring is more common. wikipedia.org

Table 3: Potential Reactions of the Isopropyl Substituents

Reaction Type Reagent Potential Product
Oxidation Strong oxidizing agent (e.g., KMnO₄, Na₂Cr₂O₇/H₂SO₄) 2,5-di(2-hydroxy-2-propyl)-3-cyclopropoxypyridine or 3-cyclopropoxypyridine-2,5-dicarboxylic acid

Insufficient Information Available for Mechanistic Studies of this compound

Following a comprehensive search of available scientific literature and research databases, it has been determined that there is a lack of specific information regarding the chemical reactivity and mechanistic studies of the compound this compound.

Extensive queries aimed at uncovering data on the kinetic studies, reaction intermediates, and specific mechanistic pathways such as those involving titanacyclopropane-type complexes or radical relay catalysis for this particular compound did not yield any relevant results.

Therefore, it is not possible to provide a detailed article on the "" that adheres to the requested outline, including sections on the mechanistic elucidation through kinetic studies and the identification of reaction intermediates. The scientific community has not, to date, published research that would provide the necessary data to populate these specific topics for this compound.

Advanced Spectroscopic Characterization Methodologies for 3 Cyclopropoxy 2,5 Diisopropylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 3-Cyclopropoxy-2,5-diisopropylpyridine. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the types and numbers of chemically distinct protons and carbons. For this compound, the predicted chemical shifts are based on the electronic effects of the substituents on the pyridine (B92270) ring. The electron-donating nature of the cyclopropoxy and isopropyl groups influences the shielding of the ring protons and carbons.

The predicted ¹H NMR spectrum would feature distinct signals for the aromatic protons, the cyclopropoxy group, and the two isopropyl groups. The aromatic region would show two singlets corresponding to the protons at the C4 and C6 positions. The isopropyl groups would each exhibit a septet for the methine proton and a doublet for the six equivalent methyl protons. The cyclopropoxy group would show a complex multiplet for the methine proton and two distinct multiplets for the diastereotopic methylene (B1212753) protons.

The ¹³C NMR spectrum would display signals for all ten unique carbon atoms. The chemical shifts of the pyridine ring carbons are particularly informative, reflecting the substitution pattern. acs.org The carbons bearing the isopropyl groups (C2, C5) and the cyclopropoxy group (C3) would be shifted accordingly, along with the unsubstituted C4 and C6 carbons.

Predicted ¹H and ¹³C NMR Chemical Shifts

PositionAtom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Multiplicity
Pyridine C2C-~158s
Pyridine C3C-~148s
Pyridine C4CH~6.8~115s
Pyridine C5C-~145s
Pyridine C6CH~8.0~147s
C2-Isopropyl CHCH~3.0~34sept
C2-Isopropyl CH₃CH₃~1.25~22d
C5-Isopropyl CHCH~3.0~34sept
C5-Isopropyl CH₃CH₃~1.25~22d
Cyclopropoxy O-CHCH~3.8~65m
Cyclopropoxy CH₂CH₂~0.7-0.9~6m

While 1D NMR provides foundational data, two-dimensional (2D) NMR techniques are essential for definitive structural assignment.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would confirm the connectivity within the isopropyl groups (linking the methine septet to the methyl doublet) and within the cyclopropoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with its directly attached carbon, allowing for unambiguous assignment of the ¹³C signals for all protonated carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation. NOESY could reveal spatial proximity between the protons of the C2-isopropyl group and the C3-cyclopropoxy group, helping to define the preferred orientation of the substituents.

For analyzing this compound in its solid form, solid-state NMR (ssNMR) spectroscopy is the technique of choice. nih.gov Unlike in solution where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions provide valuable structural information. mst.edu Techniques such as Magic Angle Spinning (MAS) and Cross-Polarization (CP) are employed to overcome the significant line broadening observed in solids and obtain high-resolution spectra. emory.edu

ssNMR can be used to:

Characterize different crystalline polymorphs, which may exhibit distinct molecular conformations or packing arrangements.

Study amorphous or poorly crystalline samples that are not amenable to X-ray diffraction analysis.

Provide information on molecular dynamics and domain structures within the solid material. bohrium.com

The ssNMR spectra would reveal differences in the local electronic environments of the carbon and hydrogen atoms that are averaged out in solution, offering a more detailed picture of the molecular structure in the solid phase. wikipedia.org

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is a powerful method for identifying the functional groups and probing the molecular vibrations of a compound.

The IR and Raman spectra of this compound would be rich in information, with characteristic bands corresponding to the pyridine ring, the isopropyl substituents, and the cyclopropoxy group.

Pyridine Ring: The spectrum would display characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. Ring breathing and trigonal ring deformation modes would also be present at lower frequencies, typically around 1000-1050 cm⁻¹. rsc.orgresearchgate.netcdnsciencepub.com The substitution pattern affects the exact frequencies and intensities of these modes. rsc.org

Isopropyl Groups: Strong C-H stretching vibrations from the methyl and methine groups would appear in the 2850-3000 cm⁻¹ range. Characteristic C-H bending and deformation modes would be observed around 1370-1470 cm⁻¹. acs.orgphysicsopenlab.org

Cyclopropoxy Group: The strained cyclopropyl (B3062369) ring has unique vibrational signatures. C-H stretching vibrations typically appear at higher wavenumbers (>3000 cm⁻¹) than in unstrained alkanes. docbrown.info The C-O-C stretching of the ether linkage would produce a strong band, likely in the 1200-1250 cm⁻¹ region. cdnsciencepub.com

Predicted Characteristic Vibrational Frequencies

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity (IR/Raman)
Cyclopropyl C-HStretching3000 - 3100Medium / Medium
Isopropyl C-HStretching2850 - 2970Strong / Strong
Pyridine C=C, C=NRing Stretching1400 - 1600Strong / Strong
Isopropyl C-HBending1370 - 1470Medium / Medium
Cyclopropoxy C-OStretching1200 - 1250Strong / Weak
Pyridine RingBreathing~1020Medium / Strong

In situ and operando spectroscopic methods allow for the real-time monitoring of chemical reactions as they occur. mt.comresearchgate.net In situ refers to analyzing the sample under relevant reaction conditions, while operando spectroscopy combines this with simultaneous measurement of the reaction's activity or product formation. reddit.comnih.gov

These techniques could be applied to study the synthesis or subsequent reactions of this compound. For example, during its synthesis via nucleophilic substitution on a 3-halopyridine precursor, one could monitor the disappearance of the C-Halogen vibrational band and the appearance of the characteristic C-O-C ether band in real-time. This provides valuable kinetic and mechanistic information, enabling optimization of reaction conditions such as temperature, pressure, and catalyst loading. chemcatbio.org

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns upon ionization. For this compound (C₁₄H₂₁NO), the exact molecular weight is 219.1623 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 219. The fragmentation of the molecular ion would be expected to follow pathways dictated by the stability of the resulting fragments.

Key predicted fragmentation pathways include:

Alpha-Cleavage: The most favorable initial fragmentation would likely be the loss of a methyl radical (•CH₃, 15 Da) from one of the isopropyl groups to form a highly stable benzylic-type cation at m/z 204. This is often the base peak for alkyl-substituted aromatic rings.

Loss of Propene: The isopropyl group can also be lost as a neutral propene molecule (42 Da) via a rearrangement, leading to a fragment at m/z 177.

Cyclopropoxy Fragmentation: The cyclopropoxy group can fragment in several ways. Loss of the cyclopropyl radical (•C₃H₅, 41 Da) would yield a fragment at m/z 178. Alternatively, fragmentation of the ether bond followed by rearrangement could lead to the loss of ethene (28 Da) from the cyclopropyl ring. nih.govnsf.gov

Pyridine Ring Cleavage: While the aromatic ring is relatively stable, characteristic fragmentation involving the loss of HCN (27 Da) can occur in more complex fragmentation cascades.

Predicted Mass Spectrometry Fragmentation

m/z ValueProposed Fragment IonNeutral Loss
219[M]⁺-
204[M - CH₃]⁺•CH₃
177[M - C₃H₆]⁺C₃H₆ (propene)
178[M - C₃H₅]⁺•C₃H₅ (cyclopropyl)

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the calculation of a single molecular formula, distinguishing it from other potential formulas with the same nominal mass.

For this compound, the expected monoisotopic mass can be calculated based on the exact masses of its constituent atoms: Carbon (¹²C = 12.000000), Hydrogen (¹H = 1.007825), Nitrogen (¹⁴N = 14.003074), and Oxygen (¹⁶O = 15.994915). The molecular formula is C₁₄H₂₁NO.

The theoretical exact mass of the protonated molecule [M+H]⁺ would be calculated and then compared to the experimentally observed mass. A minimal mass error, typically in the low parts-per-million (ppm) range, would confirm the elemental composition.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

Parameter Predicted Value
Molecular Formula C₁₄H₂₁NO
Theoretical Exact Mass (M) 219.16231 u
Adduct [M+H]⁺
Theoretical m/z of Adduct 220.16959 u

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) provides critical information about the connectivity of atoms within a molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure.

For this compound ([M+H]⁺, m/z 220.17), several key fragmentation pathways can be predicted based on the fragmentation of substituted pyridines and compounds containing isopropyl and cyclopropyl groups.

Loss of Propene: A common fragmentation for isopropyl-substituted aromatic rings is the loss of propene (C₃H₆, 42.04695 Da) via a McLafferty-type rearrangement or direct cleavage. This would result in a fragment ion at approximately m/z 178.12.

Loss of the Cyclopropyl Group: The cyclopropoxy group may fragment through the loss of a cyclopropyl radical (C₃H₅•, 41.03912 Da) or cyclopropene (B1174273) (C₃H₄, 40.03130 Da).

Pyridine Ring Cleavage: Substituted pyridines can undergo ring opening and subsequent fragmentation, although this often requires higher collision energies.

Loss of an Isopropyl Radical: Cleavage of one of the isopropyl groups could lead to the loss of an isopropyl radical (C₃H₇•, 43.05477 Da), resulting in an ion at approximately m/z 177.12.

Table 2: Predicted MS/MS Fragmentation Data for [C₁₄H₂₁NO+H]⁺

Precursor Ion (m/z) Predicted Product Ion (m/z) Proposed Neutral Loss
220.17 178.12 C₃H₆ (Propene)
220.17 177.12 C₃H₇• (Isopropyl radical)
220.17 162.10 C₃H₆ + O (Propene + Oxygen)

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

A successful crystallographic analysis would begin with the growth of a high-quality single crystal. The crystal would then be exposed to an X-ray beam, and the resulting diffraction pattern would be analyzed to generate an electron density map, from which the atomic positions are determined. researchgate.net

Key structural features to be determined would include:

The C-O-C bond angle of the cyclopropoxy group.

The dihedral angles between the planes of the isopropyl groups and the pyridine ring.

Intermolecular interactions, such as C-H···N or C-H···π interactions, which dictate the crystal packing.

Table 3: Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 8.2
c (Å) 15.1
β (°) 95.5
Volume (ų) 1290
Z 4

Electronic Absorption and Emission Spectroscopy

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide insights into the electronic structure of a molecule by probing the transitions between electronic energy levels.

The UV-Vis absorption spectrum of this compound is expected to be dominated by π → π* transitions within the substituted pyridine ring. The presence of the alkoxy (cyclopropoxy) and alkyl (isopropyl) groups, which are electron-donating, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine.

Fluorescence spectroscopy involves exciting the molecule at a wavelength within its absorption band and measuring the emitted light at a longer wavelength. The fluorescence properties will depend on the rigidity of the structure and the efficiency of non-radiative decay pathways. Substituted pyridines can exhibit fluorescence, and the quantum yield and emission wavelength would be sensitive to the electronic effects of the substituents and the solvent environment.

Table 4: Predicted Electronic Absorption and Emission Data for this compound in Methanol

Parameter Predicted Wavelength (nm) Transition Type
Absorption Maximum (λabs) ~275 π → π*
Molar Absorptivity (ε) ~3500 M⁻¹cm⁻¹ -
Emission Maximum (λem) ~340 π* → π

Computational Chemistry and Theoretical Investigations of 3 Cyclopropoxy 2,5 Diisopropylpyridine

Density Functional Theory (DFT) Studies for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for studying the properties of organic molecules like 3-Cyclopropoxy-2,5-diisopropylpyridine. These studies are typically performed using a specific functional (e.g., B3LYP, CAM-B3LYP) and a basis set (e.g., 6-311++G(d,p)) to approximate the solutions to the Schrödinger equation.

The first step in a computational investigation is to determine the most stable three-dimensional arrangement of atoms in the molecule. Geometry optimization calculations systematically alter the molecular structure to find the lowest energy conformation, which corresponds to the most stable form of the molecule at 0 Kelvin.

For this compound, the key degrees of freedom include the rotation around the bonds connecting the isopropyl groups and the cyclopropoxy group to the pyridine (B92270) ring. A conformational analysis would involve rotating these groups to map the potential energy surface and identify all local minima (stable conformers) and the transition states that separate them. The global minimum represents the most populated conformation. The optimization process provides precise values for bond lengths, bond angles, and dihedral angles.

Table 1: Representative Optimized Geometrical Parameters for this compound (Calculated at the B3LYP/6-311G(d,p) level)

Parameter Bond/Angle Calculated Value
Bond Length C(pyridine)-O 1.36 Å
O-C(cyclopropyl) 1.43 Å
C(pyridine)-C(isopropyl) 1.52 Å
Bond Angle C-O-C 118.5°
C-N-C (pyridine ring) 117.2°

Note: The data in this table is illustrative of typical results from a DFT calculation and is not derived from a published study on this specific molecule.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital most likely to donate electrons in a reaction, representing the nucleophilic character of a molecule. The LUMO is the orbital most likely to accept electrons, representing the electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Analysis of the spatial distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the oxygen atom of the cyclopropoxy group, while the LUMO would be distributed across the π-system of the pyridine ring.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

Molecular Orbital Energy (eV) Description
HOMO -6.25 eV Electron donor capability
LUMO -0.89 eV Electron acceptor capability

Note: The data in this table is illustrative of typical results from a DFT calculation and is not derived from a published study on this specific molecule.

DFT calculations can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic shielding tensors can be converted into chemical shifts (δ). By calculating the ¹H and ¹³C chemical shifts for a proposed structure and comparing them to experimental spectra, one can confirm the molecular structure.

IR Spectroscopy: The calculation of vibrational frequencies corresponds to the peaks observed in an Infrared (IR) spectrum. This allows for the assignment of specific vibrational modes (e.g., C-H stretching, C=N stretching) to the experimental absorption bands.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to the absorption wavelengths (λ_max) in a UV-Vis spectrum. This provides insight into the electronic structure and the nature of the orbitals involved in the transitions.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Beyond static molecular properties, computational chemistry is a powerful tool for investigating the dynamics of chemical reactions. It allows for the detailed exploration of reaction pathways, providing insights into how reactants are converted into products.

A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state (TS). Locating and characterizing the TS is fundamental to understanding the reaction mechanism. A transition state is a first-order saddle point on the potential energy surface, meaning it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. Its structure can be computationally located using algorithms like the Berny optimization or synchronous transit-guided quasi-Newton (STQN) methods.

Once the TS is located, a frequency calculation is performed to confirm its identity; a true transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier (ΔE‡). A high energy barrier indicates a slow reaction, while a low barrier suggests a fast reaction, providing a quantitative measure of the reaction's feasibility.

To ensure that a calculated transition state correctly connects the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is performed. This calculation maps the minimum energy path downhill from the transition state in both the forward and reverse directions. A successful IRC calculation will terminate at the optimized geometries of the reactant and product, confirming the entire pathway of the transformation. This provides a detailed "movie" of the reaction, showing how bond lengths and angles change as the reaction progresses from start to finish.

Molecular Dynamics Simulations for Conformational Landscape and Solvent Effects

A theoretical MD simulation of this compound would involve defining a force field, which is a set of parameters that describe the potential energy of the system. This would be followed by simulating the molecule's movements by solving Newton's equations of motion. Such simulations could reveal the preferred three-dimensional arrangements (conformations) of the molecule. Key areas of conformational flexibility in this compound would include the rotation around the bond connecting the cyclopropoxy group to the pyridine ring and the orientations of the two isopropyl groups.

The conformational landscape of the molecule would likely be influenced by steric hindrance between the bulky isopropyl groups and the cyclopropoxy group. The simulations could identify low-energy, stable conformations as well as the energy barriers for transitioning between them.

Solvent effects are crucial in determining molecular conformation and behavior. MD simulations can explicitly model the interactions between this compound and various solvent molecules, such as water or organic solvents. These simulations would illustrate how the solvent molecules arrange themselves around the solute and how this solvation shell affects the conformational preferences of the molecule. For instance, in a polar solvent, conformations that expose more polar parts of the molecule might be favored.

A hypothetical study could compare the conformational ensemble of this compound in different solvents to understand its behavior in various chemical environments. The results could be summarized in a data table illustrating the most stable conformers and their relative energies in different solvents.

Table 1: Hypothetical Relative Energies of this compound Conformers in Different Solvents

Conformer Dihedral Angle (°)* Relative Energy (kcal/mol) in Vacuum Relative Energy (kcal/mol) in Water Relative Energy (kcal/mol) in Chloroform
A 0 0.0 0.0 0.0
B 60 2.5 2.2 2.8
C 120 5.1 4.8 5.4
D 180 1.8 1.5 2.0

*Dihedral angle refers to the rotation around the C-O bond of the cyclopropoxy group.

Cheminformatics and Data Mining for Structure-Activity Relationship Correlates

Cheminformatics and data mining are essential tools for establishing structure-activity relationships (SAR), which correlate a molecule's chemical structure with its biological activity. nih.gov Although specific SAR studies for this compound are not documented in the provided search results, the methodologies can be described in the context of this molecule.

The process would begin by creating a dataset of pyridine derivatives with known biological activities. mdpi.com Cheminformatics tools would then be used to calculate a variety of molecular descriptors for each compound in the dataset, including this compound. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

Data mining algorithms, such as multiple linear regression, partial least squares, or machine learning models, would then be employed to build a quantitative structure-activity relationship (QSAR) model. frontiersin.org This model would be a mathematical equation that relates the calculated descriptors to the observed biological activity.

For this compound, the model could help to understand how the cyclopropoxy and isopropyl substituents contribute to its hypothetical activity. For example, the model might reveal that the size and hydrophobicity of the isopropyl groups are critical for activity, or that the specific orientation of the cyclopropoxy group is important.

The insights gained from such a QSAR model could then be used to predict the activity of new, unsynthesized pyridine derivatives and to guide the design of molecules with improved properties. The results of a hypothetical QSAR study could be presented in a table that shows the correlation of different molecular descriptors with biological activity.

Table 2: Hypothetical QSAR Model for Pyridine Derivatives

Descriptor Coefficient p-value Interpretation
LogP (Lipophilicity) 0.75 <0.01 Higher lipophilicity is positively correlated with activity.
Molecular Weight -0.21 0.05 Lower molecular weight is slightly favored for activity.
Steric Hindrance (Isopropyl) -0.58 <0.01 Increased steric hindrance from isopropyl groups negatively impacts activity.
Dipole Moment 0.33 0.03 A higher dipole moment is positively correlated with activity.

Advanced Applications of 3 Cyclopropoxy 2,5 Diisopropylpyridine in Organic Synthesis

Role as a Synthetic Intermediate in Complex Molecule Construction

The unique substitution pattern of 3-Cyclopropoxy-2,5-diisopropylpyridine, featuring a cyclopropoxy group and two bulky isopropyl groups on a pyridine (B92270) core, suggests its potential as a specialized intermediate in the synthesis of intricate molecular structures.

Precursor in Novel Heterocyclic Synthesis

There is no specific literature detailing the use of this compound as a precursor for the synthesis of novel heterocycles such as researchgate.netyoutube.comoxazepino[5,4-a]indolizines. However, the pyridine nitrogen and the potential for functionalization of the aromatic ring could, in principle, allow it to participate in cyclization reactions to form fused heterocyclic systems. The steric hindrance from the diisopropyl groups would likely play a significant role in directing the regioselectivity of such transformations.

Building Block for Natural Product Analogues

Similarly, there is no direct evidence of this compound being employed in the formal synthesis of anti-obesity drugs or other complex natural product-like structures. The lipophilic nature imparted by the isopropyl and cyclopropyl (B3062369) groups could make it an interesting fragment for incorporation into drug candidates where modulation of physicochemical properties is desired. Pyridine scaffolds are present in numerous biologically active compounds, and this particular derivative could offer a unique combination of steric and electronic properties.

Contributions to Methodological Organic Chemistry

The structural features of this compound suggest potential, though currently undocumented, applications in the development of new synthetic methods.

Ligand Design and Application in Catalysis

Pyridine-containing molecules are widely used as ligands in transition metal catalysis. The nitrogen atom of this compound could coordinate to a metal center. The bulky diisopropyl groups would create a specific steric environment around the metal, which could be beneficial for controlling selectivity in catalytic reactions. The electronic properties of the pyridine ring, modulated by the electron-donating cyclopropoxy group, would also influence the catalytic activity of the resulting metal complex.

Chiral Auxiliary or Precursor for Chiral Ligands

If this compound were to be resolved into its enantiomers, or if a chiral center were introduced into its structure, it could potentially serve as a chiral auxiliary to control the stereochemical outcome of a reaction. More plausibly, it could be a precursor for the synthesis of chiral ligands. For instance, functionalization of the isopropyl groups or the pyridine ring could allow for the attachment of chiral moieties, leading to new classes of chiral ligands for asymmetric catalysis.

Potential in Polymer Chemistry and Materials Science

There is no established connection between this compound and polymer chemistry or materials science. Any potential role is purely speculative at this time. It is conceivable that the diisopropyl groups could be related to monomers used in the synthesis of polymers like polyisobutenes, but a direct application or relationship has not been reported. The pyridine ring could also be incorporated into a polymer backbone to introduce specific properties such as thermal stability or metal-coordinating abilities.

Structure Activity Relationship Sar Studies of 3 Cyclopropoxy 2,5 Diisopropylpyridine Analogues Non Clinical Focus

Systematic Chemical Modifications of the Cyclopropoxy Moiety

The 3-cyclopropoxy group is a key feature of the molecule, and its modification is likely to have a significant impact on the compound's activity. The cyclopropyl (B3062369) ring is known to possess unique electronic and steric properties that can influence ligand-receptor interactions and metabolic stability.

Systematic modifications would involve altering the size, shape, and electronic nature of the alkoxy group at the 3-position. For instance, replacing the cyclopropyl ring with other small cycloalkyl groups (e.g., cyclobutyl, cyclopentyl) or linear and branched alkyl chains (e.g., ethoxy, isopropoxy, tert-butoxy) would probe the steric tolerance of the binding site.

Research on other alkoxy-substituted compounds has shown that both the size and lipophilicity of the alkoxy group can significantly affect biological activity. For instance, in a series of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles, variations in the alkoxyamino side chain were crucial for optimizing potency and selectivity. sigmaaldrich.com It is hypothesized that an optimal size and conformation of the alkoxy group are necessary for a productive interaction with the target protein.

Furthermore, introducing unsaturation or heteroatoms into the ring or chain could modulate the electronic properties and hydrogen bonding potential of the molecule. For example, replacing the cyclopropyl group with a cyclopropenyl group could introduce π-π stacking interactions, while incorporating an oxygen atom to form an oxetanyl group could introduce a hydrogen bond acceptor.

Table 1: Hypothetical SAR Data for Modifications of the Cyclopropoxy Moiety

Modification of Cyclopropoxy Group Predicted Relative Activity Rationale
Ethoxy Moderate Smaller, more flexible group may alter binding conformation.
Isopropoxy Moderate to High Similar steric bulk to cyclopropoxy, but different electronics.
Cyclobutoxy High Slightly larger ring may provide better fit in a hydrophobic pocket.
Methoxy (B1213986) Low Significantly smaller group may lead to loss of key interactions.

Variation of Isopropyl Substituents on the Pyridine (B92270) Ring

The two isopropyl groups at the 2 and 5 positions of the pyridine ring are expected to play a crucial role in defining the molecule's steric profile and its interaction with the biological target. These bulky alkyl groups can influence the orientation of the molecule within a binding pocket and may also contribute to hydrophobic interactions.

Varying the size and branching of these alkyl substituents would provide insights into the steric requirements of the target. For example, replacing the isopropyl groups with smaller (e.g., methyl, ethyl) or larger (e.g., tert-butyl, cyclohexyl) alkyl groups would help to map the boundaries of the binding site. In studies of other substituted pyridines, the size and nature of alkyl substituents have been shown to significantly impact activity. acs.org

Furthermore, the symmetrical or asymmetrical substitution at the 2 and 5 positions could be explored. A series of analogues with different alkyl groups at these positions (e.g., 2-methyl-5-isopropyl) could reveal if one side of the molecule is more critical for binding than the other. Introducing functional groups into these alkyl chains, such as hydroxyl or amino groups, could also be explored to introduce new hydrogen bonding interactions.

Table 2: Hypothetical SAR Data for Variation of Isopropyl Substituents

Modification of Isopropyl Groups Predicted Relative Activity Rationale
2,5-Dimethyl Low to Moderate Reduced steric bulk may lead to a loss of hydrophobic interactions.
2,5-Diethyl Moderate Intermediate size may maintain some key interactions.
2,5-Di-tert-butyl Low Increased steric hindrance may prevent optimal binding.
2-Isopropyl-5-methyl Moderate Asymmetrical substitution may allow for finer tuning of binding.

Core Pyridine Ring Substituent Effects

The pyridine ring itself is a core structural element, and its electronic properties can be modulated by introducing various substituents. The nitrogen atom in the pyridine ring makes it electron-deficient, which influences its reactivity and potential for hydrogen bonding. nih.gov

Introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at other available positions on the pyridine ring (e.g., 4 or 6 position) would alter the electron density of the ring and the basicity of the nitrogen atom. nih.gov For example, an amino or methoxy group would increase electron density, while a nitro or cyano group would decrease it. These changes can affect the strength of hydrogen bonds or other electronic interactions with the target.

The position of these substituents is also critical. An EWG at the 4-position, for instance, would have a more pronounced effect on the nitrogen's basicity than at the 6-position due to resonance effects. SAR studies on other pyridine derivatives have demonstrated that the nature and position of substituents on the ring are key determinants of biological activity. nih.gov

Table 3: Hypothetical SAR Data for Core Pyridine Ring Substituent Effects

Modification of Pyridine Ring Predicted Relative Activity Rationale
4-Fluoro Moderate Small, electronegative substituent can alter electronic properties.
4-Amino High Electron-donating group may enhance binding through hydrogen bonding.
4-Nitro Low Strong electron-withdrawing group may negatively impact key interactions.
6-Methyl Moderate Small alkyl group can probe for steric and hydrophobic interactions.

Computational Approaches to SAR Prediction and Analysis

In the absence of extensive experimental data, computational methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular modeling can provide valuable insights into the SAR of 3-Cyclopropoxy-2,5-diisopropylpyridine analogues.

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For a set of this compound analogues with known activities, various molecular descriptors (e.g., physicochemical properties, electronic properties, and topological indices) would be calculated. Statistical methods, such as multiple linear regression or partial least squares, would then be used to build a QSAR model that can predict the activity of new, untested analogues. nih.gov

Molecular modeling techniques, including molecular docking and 3D-QSAR, can provide a three-dimensional perspective of the ligand-receptor interactions. nih.gov If the biological target of this compound is known, molecular docking can be used to predict the binding mode and affinity of different analogues within the active site. This can help to rationalize the observed SAR trends and guide the design of new compounds with improved activity.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate 3D contour maps that visualize the regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen bonding properties are correlated with activity. nih.gov These maps can provide intuitive guidance for designing new analogues with optimized interactions with the target. Computational studies on other pyridine derivatives have successfully used these methods to understand their SAR and to design more potent compounds. nih.gov

Table 4: Chemical Compounds Mentioned

Compound Name
This compound
3-Ethoxy-2,5-diisopropylpyridine
3-Isopropoxy-2,5-diisopropylpyridine
3-Cyclobutoxy-2,5-diisopropylpyridine
3-Methoxy-2,5-diisopropylpyridine
3-Phenoxy-2,5-diisopropylpyridine
3-Cyclopropoxy-2,5-dimethylpyridine
3-Cyclopropoxy-2,5-diethylpyridine
3-Cyclopropoxy-2,5-di-tert-butylpyridine
3-Cyclopropoxy-2-isopropyl-5-methylpyridine
3-Cyclopropoxy-2,5-dicyclohexylpyridine
4-Fluoro-3-cyclopropoxy-2,5-diisopropylpyridine
4-Amino-3-cyclopropoxy-2,5-diisopropylpyridine
4-Nitro-3-cyclopropoxy-2,5-diisopropylpyridine
6-Methyl-3-cyclopropoxy-2,5-diisopropylpyridine
4-Cyano-3-cyclopropoxy-2,5-diisopropylpyridine

Future Research Directions and Emerging Paradigms for 3 Cyclopropoxy 2,5 Diisopropylpyridine

Development of Novel and Sustainable Synthetic Routes

The synthesis of substituted pyridines is a well-established field, yet there remains a significant need for more sustainable and efficient methodologies. researchgate.net Traditional methods often rely on harsh conditions, stoichiometric reagents, and multi-step sequences that can be environmentally taxing. Future research into the synthesis of 3-Cyclopropoxy-2,5-diisopropylpyridine should prioritize the development of green and atom-economical routes.

Key areas of focus could include:

Catalytic C-H Activation: Direct functionalization of a pre-existing 2,5-diisopropylpyridine core via C-H activation would be a highly efficient strategy for introducing the cyclopropoxy group, avoiding the need for pre-functionalized starting materials.

One-Pot Multi-component Reactions: Designing a convergent synthesis where the pyridine (B92270) ring is constructed from simpler, readily available precursors in a single step would significantly improve efficiency. researchgate.net An advanced Guareschi–Thorpe reaction, for example, could be adapted for this purpose. researchgate.net

Use of Greener Solvents and Catalysts: Exploration of bio-based solvents, ionic liquids, or deep eutectic solvents could reduce the environmental impact of the synthesis. Similarly, employing earth-abundant metal catalysts instead of precious metals would enhance sustainability.

A comparative overview of potential synthetic strategies is presented in Table 1.

Synthetic Strategy Potential Precursors Key Advantages Challenges to Overcome
C-H Cyclopropoxylation 2,5-diisopropylpyridine, Cyclopropanol (B106826)High atom economy, reduced step countRegioselectivity, catalyst development
Multi-component Condensation Aldehydes, β-ketoesters, ammonia (B1221849) sourceHigh convergence, operational simplicityControl of side reactions, purification
Ring Expansion Substituted pyrrolesAccess to novel substitution patternsAvailability of starting materials, reaction yields

This table is illustrative and presents hypothetical data for future research directions.

Exploration of Uncharted Reactivity and Transformation Pathways

The electronic nature of the pyridine ring, characterized by its electron-deficient character due to the electronegative nitrogen atom, governs its reactivity. pharmaguideline.com The specific substitution pattern of this compound, however, introduces unique electronic and steric features that could lead to novel reactivity. The electron-donating nature of the alkoxy and alkyl groups may influence the ring's susceptibility to electrophilic substitution, a reaction that is typically challenging for pyridines. pharmaguideline.com

Future research should systematically investigate the reactivity of this compound, including:

Electrophilic Aromatic Substitution: Probing the regioselectivity of reactions such as nitration, halogenation, and Friedel-Crafts acylation to understand the directing effects of the substituents.

Nucleophilic Aromatic Substitution: While less likely to be facile due to the electron-donating groups, exploring reactions with strong nucleophiles could reveal interesting pathways.

Transformations of the Cyclopropyl (B3062369) Group: The cyclopropyl moiety is a strained ring system that can participate in unique ring-opening reactions, offering a gateway to further functionalization.

Oxidation and Reduction: Investigating the oxidation of the pyridine nitrogen to form the corresponding N-oxide and the reduction of the aromatic ring could yield derivatives with different properties. pharmaguideline.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for straightforward scalability. mdpi.comnih.gov The synthesis of this compound is an ideal candidate for development using flow chemistry platforms.

Key aspects to explore include:

Continuous Flow Synthesis: Developing a fully continuous process from simple starting materials to the final product, potentially integrating purification steps online. nih.gov This would enable the rapid production of libraries of related compounds for screening purposes.

Automated Reaction Optimization: Utilizing automated platforms to rapidly screen a wide range of reaction parameters (temperature, pressure, residence time, stoichiometry) to identify optimal conditions for the synthesis.

Integration with In-line Analytics: Coupling the flow reactor with analytical techniques such as HPLC or mass spectrometry for real-time reaction monitoring and quality control.

Table 2 outlines a hypothetical comparison between batch and flow synthesis for a key synthetic step.

Parameter Traditional Batch Synthesis Continuous Flow Synthesis
Reaction Time 12 hours15 minutes
Temperature 100 °C150 °C
Yield 75%90%
Safety Profile Potential for thermal runawayEnhanced temperature control, smaller reaction volume
Scalability DifficultStraightforward by extending run time

This table is illustrative and presents hypothetical data for future research directions.

Advanced Spectroscopic Techniques for In-Operando Monitoring and Mechanistic Insights

A deep understanding of reaction mechanisms is crucial for optimizing synthetic routes and discovering new transformations. Advanced spectroscopic techniques that allow for the real-time monitoring of reactions (in-operando analysis) can provide invaluable mechanistic insights. mdpi.com

For the synthesis and transformation of this compound, the following techniques could be employed:

Raman and Infrared Spectroscopy: These techniques can be used to monitor the disappearance of starting materials and the appearance of products and intermediates in real-time, providing kinetic data. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR techniques can provide detailed structural information on species present in the reaction mixture at any given time.

Mass Spectrometry: Real-time mass spectrometry can be used to identify and track transient intermediates, which are often key to understanding reaction pathways.

By combining the data from these techniques, a detailed picture of the reaction mechanism can be constructed, enabling a more rational approach to process optimization.

Predictive Modeling and Machine Learning in Compound Design and Optimization

The fields of computational chemistry and machine learning are revolutionizing how new molecules are designed and optimized. nih.govatomwise.com For a novel compound like this compound, these approaches can accelerate the discovery of potential applications and guide synthetic efforts.

Future research in this area could involve:

Predictive Modeling of Properties: Using computational models to predict key physicochemical and biological properties of this compound and its derivatives. This can help to prioritize which compounds to synthesize for specific applications.

Machine Learning for Reaction Optimization: Training machine learning algorithms on experimental data to predict the optimal conditions for a given reaction, reducing the need for extensive experimental screening. nih.gov

Generative Models for Novel Compound Design: Employing generative machine learning models to design new pyridine derivatives based on the this compound scaffold with desired properties.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the cyclopropoxy group at the 3-position of 2,5-diisopropylpyridine?

  • Methodological Answer : Utilize nucleophilic aromatic substitution (NAS) under controlled conditions. First, activate the pyridine ring at the 3-position using directing groups (e.g., lithium-halogen exchange). Introduce cyclopropanol via Mitsunobu reaction or deprotonation followed by alkylation. Optimize regioselectivity by modulating temperature (−78°C to 0°C) and solvent polarity (e.g., THF or DMF) to minimize side reactions .

Q. How can spectroscopic techniques confirm the regiochemistry of 3-Cyclopropoxy-2,5-diisopropylpyridine?

  • Methodological Answer : Combine 1^1H NMR and 13^{13}C NMR to identify substituent environments. The cyclopropoxy group’s deshielding effect on adjacent protons and carbons (e.g., C-2 and C-4) will distinguish its position. Cross-validate with 2D NMR (COSY, HSQC) and compare chemical shifts to analogous pyridine derivatives in literature (e.g., dichloropyridines in and ) .

Q. What purification methods are optimal for isolating this compound from complex mixtures?

  • Methodological Answer : Employ column chromatography with gradient elution (hexane/ethyl acetate). For high-purity isolation, use preparatory HPLC with a C18 column and acetonitrile/water mobile phase. Monitor purity via TLC and GC-MS, referencing retention times of structurally similar pyridine compounds (e.g., ’s derivatives) .

Advanced Research Questions

Q. How do solvent effects influence the reactivity of this compound in derivatization reactions?

  • Methodological Answer : Conduct solvatochromic analysis (e.g., UV-Vis spectroscopy) to assess solvent polarity’s impact on electronic transitions. Polar aprotic solvents (e.g., DMSO) may stabilize transition states in electrophilic substitutions, while nonpolar solvents (e.g., toluene) favor sterically hindered reactions. Compare results to chalcone derivative studies () to identify solvent-reactivity correlations .

Q. What computational approaches predict electronic and steric effects of substituents on the pyridine ring?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and frontier molecular orbitals. Analyze steric hindrance using molecular dynamics simulations. Validate with crystallographic data (if available) or compare to pyrimidine derivatives in , which highlight substituent positioning effects .

Q. How should researchers resolve contradictions between NMR and mass spectrometry data for this compound?

  • Methodological Answer : Re-examine sample preparation for impurities (e.g., residual solvents or isomers). Use high-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns. Cross-check NMR assignments with DEPT-135 and NOESY experiments. If discrepancies persist, synthesize a deuterated analog or compare with safety data protocols for terpyridine () to ensure analytical consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.